Cyclopropyl 2,5-dichlorophenyl ketone
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Description
Scientific Research Applications
Kinetic Resolution and Asymmetric Catalysis
Cyclopropyl 2,5-dichlorophenyl ketone can be involved in kinetic resolution processes under chiral gold(I) catalysis, leading to optically active cyclopropyl ketones. These compounds are important in asymmetric synthesis and have diverse synthetic applications (Zhang & Zhang, 2012).
Synthesis of Heterocyclic Compounds
Cyclopropyl ketones, including cyclopropyl 2,5-dichlorophenyl ketone, can act as precursors for the synthesis of heterocycles like isoxazoles. They react with various binucleophiles to obtain diverse heterocyclic structures (Singh, Junjappa, & Ila, 1999).
Insecticide Synthesis
This compound is used in the synthesis of intermediates for insecticides, specifically in the formation of (4-chlorophenyl)(cyclopropyl)methanone O-(4-nitrobenzyl)oxime, an important component in certain insecticides (Xue-yan, 2011).
Nickel-Catalyzed Cycloaddition
In nickel-catalyzed cycloadditions, cyclopropyl phenyl ketone, a related compound, forms key intermediates like nickeladihydropyrans, leading to cyclopentane derivatives with carbonyl substituents (Ogoshi, Nagata, & Kurosawa, 2006).
Photochemical Synthesis
Cyclopropyl ketones are used in photochemical syntheses to produce functionalized cyclopropyl ketones. This process involves intricate photokinetic measurements and quantum-chemical calculations, indicating their relevance in advanced synthetic chemistry (Wessig & Mühling, 2003).
Acid-Catalyzed Ring Opening
These ketones undergo acid-catalyzed ring enlargement, forming cyclopentanone or cyclohexenone derivatives. This highlights their versatility in organic synthesis and the potential for generating complex molecular structures (Tsuge, Kanemasa, Otsuka, & Suzuki, 1988).
Electrophilic Studies
Aryl cyclopropyl ketones are used in mechanistic studies involving single electron transfer (SET). Their unique structural properties make them ideal for probing reactions in organic chemistry (Tanko & Drumright, 1992).
properties
IUPAC Name |
cyclopropyl-(2,5-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKNOIRQEXGBJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642507 |
Source
|
Record name | Cyclopropyl(2,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 2,5-dichlorophenyl ketone | |
CAS RN |
898790-28-8 |
Source
|
Record name | Cyclopropyl(2,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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